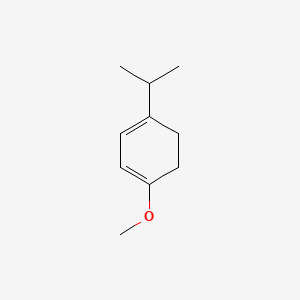
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring a methoxy group and an isopropyl group attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with methanol in the presence of an acid catalyst to form 4-isopropyl-1-methoxybenzene. This intermediate is then subjected to a Birch reduction using lithium or sodium in liquid ammonia, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Birch reduction processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropyl-1-methoxybenzaldehyde.
Reduction: Formation of 1-methoxy-4-propan-2-ylcyclohexane.
Substitution: Formation of various substituted cyclohexadiene derivatives.
Scientific Research Applications
1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions, where it reacts with electrophiles to form addition products. The presence of the methoxy and isopropyl groups influences the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-propan-2-ylcyclohexa-1,4-diene: Similar structure but different position of the double bonds.
1-Methoxy-4-propan-2-ylcyclohexane: Saturated analog of the compound.
4-Isopropyl-1-methoxybenzene: Precursor in the synthesis of 1-Methoxy-4-propan-2-ylcyclohexa-1,3-diene.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-methoxy-4-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,6,8H,5,7H2,1-3H3 |
InChI Key |
LXUCGIBUEXKWME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















